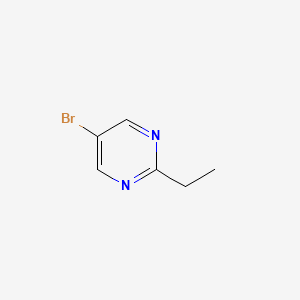

5-Bromo-2-ethylpyrimidine

Descripción general

Descripción

5-Bromo-2-ethylpyrimidine is a brominated pyrimidine derivative that serves as an intermediate in the synthesis of various chemical compounds. It is particularly useful in the preparation of metal-complexing molecular rods, substituted pyrimidine compounds, and as a key intermediate in selective palladium-catalyzed cross-coupling reactions . The presence of the bromo and ethyl groups on the pyrimidine ring makes it a versatile compound for further chemical modifications.

Synthesis Analysis

The synthesis of 5-bromo-2-ethylpyrimidine and related compounds has been achieved through various methods. One approach involves Stille coupling reactions, which have been used to obtain 5-bromo-2,2'-bipyridines and 5-bromo-5'-alkyl-2,2'-bipyridines with high yields ranging from 70 to 90% . Another method describes the synthesis of 5-bromo-2-iodopyrimidine, which is then used in palladium-catalyzed cross-coupling reactions to synthesize many substituted pyrimidine compounds . Additionally, regioselective displacement reactions with ammonia have been studied, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-ethylpyrimidine derivatives has been analyzed using X-ray crystallography. For instance, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, revealing a monoclinic crystal system and the presence of intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate was elucidated using single crystal X-ray analysis and vibrational spectral studies .

Chemical Reactions Analysis

5-Bromo-2-ethylpyrimidine undergoes various chemical reactions, including palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH). These reactions have been optimized to yield substituted pyrimidines, with the reaction pathways and by-products being thoroughly characterized . Bromination reactions have also been employed to produce 5-bromo derivatives of pyrimidine, which are then used to synthesize antiviral compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-ethylpyrimidine derivatives are influenced by the substituents on the pyrimidine ring. For example, the introduction of a bromo group can significantly alter the reactivity of the compound, making it suitable for further functionalization . The solubility, melting point, and stability of these compounds can vary depending on the nature of the substituents and the conditions under which they are synthesized and stored .

Aplicaciones Científicas De Investigación

Antiviral Activity

5-Bromo-2-ethylpyrimidine derivatives have been synthesized and tested for antiviral activities. For instance, 5-substituted-2,4-diaminopyrimidines showed notable inhibition of retrovirus replication in cell culture. However, their effectiveness against DNA viruses like herpes simplex virus and cytomegalovirus was limited. Notably, some derivatives displayed significant antiretroviral activity, comparable to reference drugs such as adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková et al., 2003).

Synthesis of Metal-Complexing Molecular Rods

Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, which are useful for preparing metal-complexing molecular rods. These syntheses involve Stille coupling and reductive symmetric coupling processes, yielding products suitable for constructing complex molecular structures (Schwab et al., 2002).

Synthesis of CK2 Inhibitors

5-Halopyrimidine derivatives, synthesized via the Minisci reaction, have been utilized for the preparation of potent CK2 inhibitors. This showcases an application in pharmacology where these compounds serve as key intermediates for developing therapeutic agents (Regan et al., 2012).

Palladium-Catalyzed C-C Coupling

5-Bromopyrimidine has been used in palladium-catalyzed C-C coupling reactions to produce aryl-substituted pyrimidines. This method provides a versatile approach to modifying pyrimidine rings, which is crucial in the synthesis of complex organic molecules (Verbitskiy et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-2-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOJDBHJUUGQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648887 | |

| Record name | 5-Bromo-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethylpyrimidine | |

CAS RN |

873331-73-8 | |

| Record name | 5-Bromo-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1292779.png)